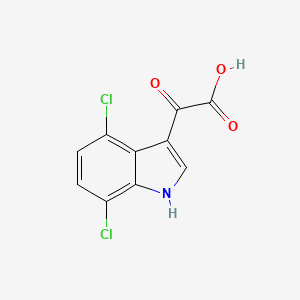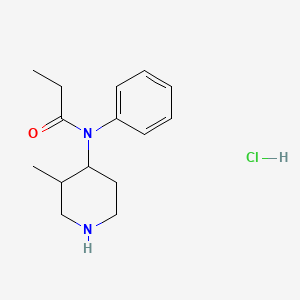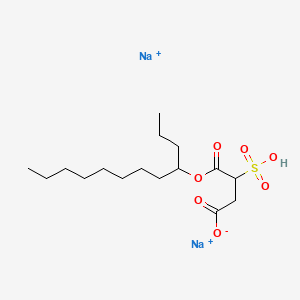
4,7-Dichloroindole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'Acide 4,7-dichloroindole-3-carboxylique est un dérivé de l'indole, un composé hétérocyclique important présent dans de nombreux produits naturels et pharmaceutiques. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques, notamment leurs propriétés antivirales, anticancéreuses et antimicrobiennes
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'Acide 4,7-dichloroindole-3-carboxylique implique généralement la chloration de l'acide indole-3-carboxylique. Une méthode courante consiste à faire réagir l'acide indole-3-carboxylique avec du chlorure de thionyle en présence d'un catalyseur, suivie d'une chloration avec du chlore gazeux dans des conditions contrôlées . Une autre approche implique l'utilisation de la N-chlorosuccinimide (NCS) comme agent chlorant en présence d'une base .
Méthodes de production industrielle : La production industrielle de l'Acide 4,7-dichloroindole-3-carboxylique peut impliquer des procédés de chloration à grande échelle utilisant des réactifs et des conditions similaires à ceux de la synthèse en laboratoire. Le choix de la méthode dépend de facteurs tels que le rendement, le coût et les considérations environnementales.
Analyse Des Réactions Chimiques
Types de réactions : L'Acide 4,7-dichloroindole-3-carboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe acide carboxylique en alcool ou en d'autres formes réduites.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution en conditions basiques.
Principaux produits formés :
Oxydation : Formation de quinones ou d'autres dérivés oxydés.
Réduction : Formation d'alcools ou d'autres formes réduites.
Substitution : Formation de dérivés d'indole substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
L'Acide 4,7-dichloroindole-3-carboxylique a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
Le mécanisme d'action de l'Acide 4,7-dichloroindole-3-carboxylique implique son interaction avec des cibles moléculaires et des voies spécifiques. Les atomes de chlore du composé améliorent sa capacité à interagir avec des molécules biologiques, inhibant potentiellement des enzymes ou des récepteurs impliqués dans les processus pathologiques . Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et du contexte biologique.
Composés similaires :
Acide indole-3-carboxylique : Un composé parent ayant des activités biologiques similaires mais dépourvu de la réactivité accrue fournie par les atomes de chlore.
Acide 4-chloroindole-3-carboxylique : Un dérivé monochloré ayant une réactivité et des applications intermédiaires.
Acide 7-chloroindole-3-carboxylique : Un autre dérivé monochloré ayant des propriétés et des utilisations distinctes.
Unicité : Cette double chloration offre un équilibre entre stabilité et réactivité, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Applications De Recherche Scientifique
4,7-Dichloroindole-3-carboxylic Acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4,7-Dichloroindole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms enhance its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic Acid: A parent compound with similar biological activities but lacking the enhanced reactivity provided by chlorine atoms.
4-Chloroindole-3-carboxylic Acid: A mono-chlorinated derivative with intermediate reactivity and applications.
7-Chloroindole-3-carboxylic Acid: Another mono-chlorinated derivative with distinct properties and uses.
Uniqueness: This dual chlorination provides a balance between stability and reactivity, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H5Cl2NO2 |
|---|---|
Poids moléculaire |
230.04 g/mol |
Nom IUPAC |
4,7-dichloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-7(5)4(3-12-8)9(13)14/h1-3,12H,(H,13,14) |
Clé InChI |
KJLPACQPSMBYAU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12286072.png)

![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)

![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)

![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)




![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B12286132.png)
